molecular formula C15H19N3O2S B12912322 2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate

2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate

Cat. No.: B12912322
M. Wt: 305.4 g/mol
InChI Key: NPMMOLWJELBYHK-UHFFFAOYSA-N
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Description

2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate is a complex organic compound that features a thiophene ring substituted with a diethylamino group and a pyrimidine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyrimidine carboxylates under controlled conditions. The reaction often requires the use of catalysts such as phosphorus pentasulfide (P4S10) and bases like potassium t-butoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to desired biological outcomes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-(Diethylamino)thiophen-2-yl)ethyl pyrimidine-5-carboxylate apart is its unique combination of a diethylamino-substituted thiophene ring and a pyrimidine carboxylate moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

2-[4-(diethylamino)thiophen-2-yl]ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C15H19N3O2S/c1-3-18(4-2)13-7-14(21-10-13)5-6-20-15(19)12-8-16-11-17-9-12/h7-11H,3-6H2,1-2H3

InChI Key

NPMMOLWJELBYHK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CSC(=C1)CCOC(=O)C2=CN=CN=C2

Origin of Product

United States

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